molecular formula C11H14FN3O2 B8384260 (Z)-5-(1-fluorocyclohept-4-enyl)-1-methyl-4-nitro-1H-pyrazole

(Z)-5-(1-fluorocyclohept-4-enyl)-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B8384260
M. Wt: 239.25 g/mol
InChI Key: VPKLKEHCZZEUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(1-fluorocyclohept-4-enyl)-1-methyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C11H14FN3O2 and its molecular weight is 239.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14FN3O2

Molecular Weight

239.25 g/mol

IUPAC Name

5-(1-fluorocyclohept-4-en-1-yl)-1-methyl-4-nitropyrazole

InChI

InChI=1S/C11H14FN3O2/c1-14-10(9(8-13-14)15(16)17)11(12)6-4-2-3-5-7-11/h2-3,8H,4-7H2,1H3

InChI Key

VPKLKEHCZZEUQA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C2(CCC=CCC2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (Z)-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclohept-4-enol (1.35 g, 5.70 mmol) in dry DCM (60 mL) was added dropwise a solution of deoxo-Fluor® (50% in THF, 6.2 mL, 17.1 mmol) and the reaction mixture was stirred at room temperature for 90 min. The mixture was cooled to 0° C. and saturated aqueous NaHCO3 solution (70 mL) was added, dropwise initially, and extracted with DCM (100 mL). The organic layer was separated, dried over MgSO4, and concentrated under reduced pressure. Purification via silica gel column chromatography (15-20% EtOAc/hexane) gave (Z)-5-(1-fluorocyclohept-4-enyl)-1-methyl-4-nitro-1H-pyrazole as an off-white solid (615 mg, 45%).
Quantity
1.35 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
60 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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70 mL
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Reaction Step Two

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